Methylsulfinyl-di(piperidin-1-yl)phosphane
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Overview
Description
Methylsulfinyl-di(piperidin-1-yl)phosphane is a chemical compound characterized by the presence of a phosphane group bonded to two piperidine rings and a methylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylsulfinyl-di(piperidin-1-yl)phosphane typically involves the reaction of piperidine with a suitable phosphane precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often tailored to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
Methylsulfinyl-di(piperidin-1-yl)phosphane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can lead to the formation of various substituted piperidine derivatives.
Scientific Research Applications
Methylsulfinyl-di(piperidin-1-yl)phosphane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methylsulfinyl-di(piperidin-1-yl)phosphane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers or enzymes, thereby influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methylsulfinyl-di(piperidin-1-yl)phosphane include other piperidine derivatives and phosphane-containing compounds. Examples include:
- Methylsulfonyl-di(piperidin-1-yl)phosphane
- Piperidine-based ligands
- Phosphane-based catalysts
Uniqueness
This compound is unique due to its combination of a phosphane group with piperidine rings and a methylsulfinyl group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications.
Properties
CAS No. |
141930-90-7 |
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Molecular Formula |
C11H23N2OPS |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
methylsulfinyl-di(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C11H23N2OPS/c1-16(14)15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H2,1H3 |
InChI Key |
OWHVYBMJGAOTNK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)P(N1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
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